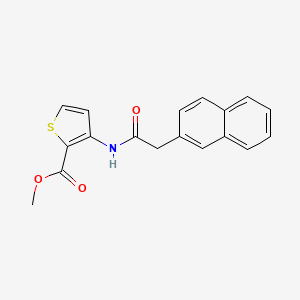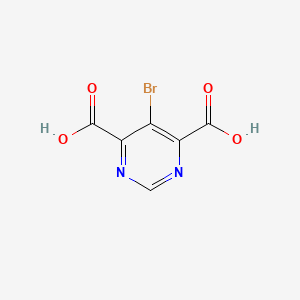
5-Bromopyrimidine-4,6-dicarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine at the 5-position and carboxylic acid groups at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromopyrimidine-4,6-dicarboxylic acid typically involves the bromination of pyrimidine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under specific conditions to introduce the bromine atom at the desired position . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for 5-bromopyrimidine-4,6-dicarboxylic acid may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrimidine-4,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Lithium Diisopropylamide (LDA): Employed for metallation reactions.
Palladium Catalysts: Utilized in coupling reactions like Suzuki-Miyaura.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromopyrimidine-4,6-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 5-bromopyrimidine-4,6-dicarboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and participate in hydrogen bonding and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the carboxylic acid groups, making it less versatile in certain reactions.
5-Bromo-2,4-dichloropyrimidine: Contains additional chlorine atoms, which can influence its reactivity and applications
Uniqueness
5-Bromopyrimidine-4,6-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which provide a combination of reactivity and functionalization options not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C6H3BrN2O4 |
|---|---|
Molecular Weight |
247.00 g/mol |
IUPAC Name |
5-bromopyrimidine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C6H3BrN2O4/c7-2-3(5(10)11)8-1-9-4(2)6(12)13/h1H,(H,10,11)(H,12,13) |
InChI Key |
HPVIEVVNZMYKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)C(=O)O)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


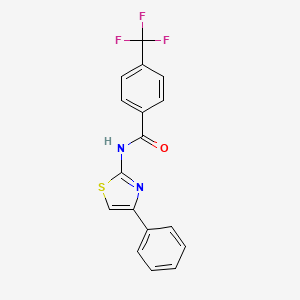

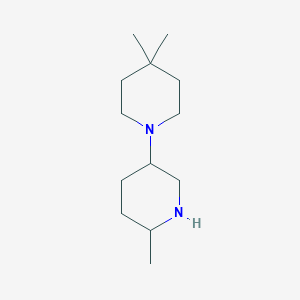

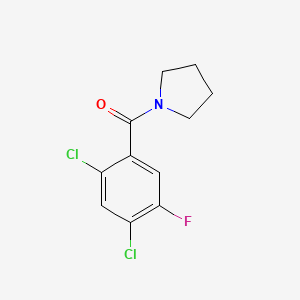
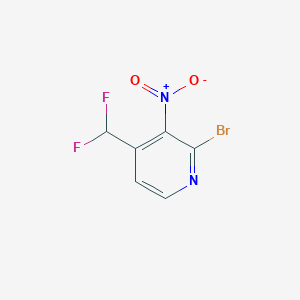
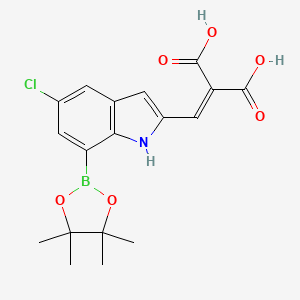
![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)

![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
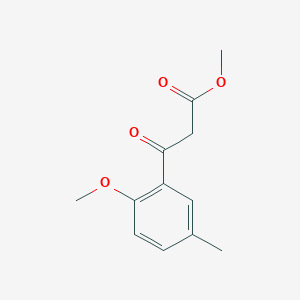
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
